molecular formula C11H10N2O4S B11777115 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole

3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B11777115
M. Wt: 266.28 g/mol
InChI Key: JVCKXVMVNNXQKM-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methylsulfonyl group at the third position and a nitrophenyl group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may reduce its potential biological activity.

    4-Nitrophenyl pyrrole: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness

3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

3-methylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-7-12-11(10)8-2-4-9(5-3-8)13(14)15/h2-7,12H,1H3

InChI Key

JVCKXVMVNNXQKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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